Cas no 860232-80-0 (6-Iodoquinolin-3-ol)

6-Iodoquinolin-3-ol is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include an iodine substituent at the 6-position and a hydroxyl group at the 3-position, which enhance its reactivity in cross-coupling reactions and metal-catalyzed transformations. This compound serves as a versatile intermediate in the preparation of biologically active molecules, particularly in the development of antimicrobial and antitumor agents. Its high purity and stability under standard conditions make it a reliable reagent for advanced chemical applications. Researchers value its predictable reactivity and compatibility with diverse synthetic protocols, facilitating efficient derivatization for targeted molecular design.
6-Iodoquinolin-3-ol structure
6-Iodoquinolin-3-ol structure
Product Name:6-Iodoquinolin-3-ol
CAS No:860232-80-0
MF:C9H6INO
MW:271.054514408112
CID:1088732
PubChem ID:59843085
Update Time:2025-06-14

6-Iodoquinolin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Iodoquinolin-3-ol
    • 860232-80-0
    • SB70912
    • 3-Quinolinol, 6-iodo-
    • VUASSBHKZHSVTA-UHFFFAOYSA-N
    • DTXSID00733200
    • SCHEMBL2224981
    • DB-296570
    • Inchi: 1S/C9H6INO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H
    • InChI Key: VUASSBHKZHSVTA-UHFFFAOYSA-N
    • SMILES: IC1C=CC2C(C=1)=CC(=CN=2)O

Computed Properties

  • Exact Mass: 270.94941g/mol
  • Monoisotopic Mass: 270.94941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 33.1Ų

6-Iodoquinolin-3-ol Pricemore >>

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Additional information on 6-Iodoquinolin-3-ol

Comprehensive Overview of 6-Iodoquinolin-3-ol (CAS No. 860232-80-0): Properties, Applications, and Research Insights

6-Iodoquinolin-3-ol (CAS No. 860232-80-0) is a halogenated quinoline derivative gaining significant attention in pharmaceutical and material science research. This compound, characterized by its iodo-substituted quinoline structure, serves as a versatile intermediate for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and antimicrobial agents, aligning with current trends in precision medicine and antibiotic resistance solutions.

The molecular structure of 6-Iodoquinolin-3-ol features a quinoline core with an iodine atom at the 6-position and a hydroxyl group at the 3-position, enabling diverse chemical modifications. This structural flexibility makes it valuable for structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry. Recent publications highlight its role in developing fluorescence probes, addressing the growing demand for bioimaging tools in cellular research.

From a synthetic perspective, 860232-80-0 is frequently discussed in forums about cross-coupling reactions, particularly Sonogashira and Suzuki-Miyaura couplings. These methods are pivotal for creating bioconjugates, a trending area in theranostics. The compound’s iodo group offers distinct advantages in palladium-catalyzed reactions, a frequently searched topic among organic chemists optimizing catalytic efficiency.

In material science, 6-Iodoquinolin-3-ol contributes to advancements in organic semiconductors and OLED materials, aligning with industry demands for energy-efficient displays. Its electron-withdrawing properties and planar aromatic system make it suitable for designing charge-transport layers, a subject of numerous patent filings.

Quality control of CAS No. 860232-80-0 involves rigorous HPLC purity analysis and spectroscopic characterization (NMR, MS), reflecting the pharmaceutical industry’s emphasis on QC/QA protocols. Storage recommendations typically suggest anhydrous conditions to preserve stability, a practical consideration for laboratories handling air-sensitive compounds.

Environmental and regulatory aspects of 6-Iodoquinolin-3-ol are increasingly scrutinized, mirroring broader concerns about green chemistry. Researchers are investigating solvent-free synthesis routes and catalytic recycling methods to reduce waste, addressing frequently searched queries about sustainable chemical production.

The compound’s structure-property relationships are actively studied using computational chemistry tools like DFT calculations, a technique gaining traction due to AI-assisted molecular modeling trends. Such studies help predict electronic properties and reactivity patterns, reducing experimental trial-and-error.

Market analysts note rising demand for 860232-80-0 in contract research organizations (CROs), driven by pharmaceutical outsourcing trends. Suppliers emphasize batch-to-batch consistency and regulatory documentation, key purchasing factors for GMP-compliant applications.

Emerging applications include metal-organic frameworks (MOFs) design, where 6-Iodoquinolin-3-ol acts as a ligand precursor. This intersects with searches for gas storage materials and heterogeneous catalysts, reflecting industrial needs for clean energy solutions.

In summary, 6-Iodoquinolin-3-ol (CAS No. 860232-80-0) represents a multifaceted compound bridging drug development, advanced materials, and sustainable chemistry. Its continued study addresses critical challenges across these domains while offering practical solutions aligned with contemporary research priorities.

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